molecular formula C16H20N2O5 B2510504 Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 292855-70-0

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2510504
CAS No.: 292855-70-0
M. Wt: 320.345
InChI Key: WNNAWNQQPWXIOZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea . This compound features a 2,5-dimethoxyphenyl substituent at the C4 position of the tetrahydropyrimidine ring, distinguishing it from analogs with varying aryl or heteroaryl groups.

Properties

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-5-23-15(19)13-9(2)17-16(20)18-14(13)11-8-10(21-3)6-7-12(11)22-4/h6-8,14H,5H2,1-4H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNAWNQQPWXIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using catalysts such as hydrochloric acid or acetic acid. The reaction mixture is heated to promote the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds related to tetrahydropyrimidines. Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown potential against various bacterial strains. The mechanism of action is likely related to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound's structural features suggest it may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cells through multiple mechanisms:

  • Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors that alter signaling pathways.
  • Cell Cycle Arrest : Induction of cell cycle arrest at the G1/S phase transition.

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results indicate that the compound may outperform standard chemotherapeutic agents in specific contexts.

Material Science Applications

Beyond medicinal applications, this compound can be explored for its utility in material science:

  • Polymer Chemistry : Its reactive functional groups can be utilized to synthesize novel polymers with tailored properties.
  • Nanotechnology : The compound could serve as a precursor for nanomaterials used in drug delivery systems or as catalysts in chemical reactions.

Case Study 1: Antibacterial Efficacy

A study conducted by Huseynzada et al. examined the antibacterial properties of similar tetrahydropyrimidine derivatives against clinical isolates of bacteria. The results confirmed significant activity against resistant strains of Staphylococcus aureus, suggesting that modifications to the ethyl group could enhance efficacy further.

Case Study 2: Anticancer Mechanisms

Research published in the Journal of Medicinal Chemistry investigated the anticancer mechanisms of tetrahydropyrimidines similar to this compound. The study found that these compounds could effectively induce apoptosis in human cancer cell lines through caspase activation and mitochondrial pathway modulation.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of methoxy groups on the aryl ring significantly influences electronic properties:

  • Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-... : The 3,4-dimethoxy substitution creates a conjugated electron-donating effect, narrowing the HOMO-LUMO gap (4.52 eV) and enhancing UV absorption at 265 nm . In contrast, the 2,5-dimethoxy isomer likely exhibits reduced conjugation due to meta-positioned methoxy groups, altering charge distribution and reactivity.
  • Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-... : A bromo-hydroxyphenyl group introduces electron-withdrawing effects, decreasing electron density at the C4 position compared to dimethoxy derivatives .

Aromatic System Diversity

Structural and Conformational Features

  • Ring puckering: Substituents influence the tetrahydropyrimidine ring’s conformation. For example, bulky groups like 3,5-bis(trifluoromethyl)phenyl may enforce non-planar puckering, affecting binding to enzymatic pockets .
  • Crystal packing : Derivatives with para-substituted aryl groups (e.g., p-tolyl in ) exhibit distinct packing modes due to steric and electronic differences compared to ortho/meta-substituted analogs.

Biological Activity

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound with significant biological activity, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₂₀N₂O₅
  • Molecular Weight : 320.34 g/mol
  • CAS Number : 292855-70-0
  • Melting Point : 218–219 °C

Structure

The compound features a tetrahydropyrimidine core structure substituted with a dimethoxyphenyl group and an ethyl carboxylate moiety. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various tetrahydropyrimidine derivatives. Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo demonstrated significant radical scavenging activity comparable to established antioxidants like ascorbic acid .

Antimicrobial Efficacy

In vitro assays conducted against Staphylococcus aureus and Candida albicans revealed that the compound inhibited growth at concentrations as low as 50 µg/mL. These findings indicate its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Studies

Research published in the International Journal of Inflammation highlighted the anti-inflammatory effects of the compound in murine models. It was found to reduce levels of pro-inflammatory cytokines (TNF-alpha and IL-6) significantly when administered at doses of 10 mg/kg .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant radical scavenging capacity
AntimicrobialInhibited growth of S. aureus and C. albicans
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

The compound is synthesized via the Biginelli condensation , a one-pot multicomponent reaction involving 2,5-dimethoxybenzaldehyde, ethyl acetoacetate, and urea/thiourea derivatives. Key steps include:

  • Catalyst selection : Acidic conditions (e.g., acetic acid or NH4_4Cl) promote cyclocondensation .
  • Reflux conditions : Reactions are typically conducted under reflux (100–120°C) for 8–12 hours to form the tetrahydropyrimidine core .
  • Purification : Recrystallization from ethanol or ethyl acetate yields pure crystals suitable for characterization .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to acetic acid, but solvent-free conditions can reduce side reactions .
  • Catalyst screening : Lewis acids (e.g., FeCl3_3) or ionic liquids may improve regioselectivity and reduce reaction time .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .
  • In-line monitoring : Use HPLC or FTIR to track intermediate formation and adjust conditions dynamically .

Basic: What spectroscopic techniques are critical for structural characterization?

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., methoxy protons at δ 3.7–3.9 ppm, ester carbonyl at ~δ 165 ppm) .
  • IR Spectroscopy : Confirms carbonyl groups (C=O at ~1700 cm1^{-1}) and NH stretches (~3200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 363.145) .

Advanced: How is crystallographic disorder resolved during structural refinement?

  • Disorder modeling : Use SHELXL to assign partial occupancies to disordered groups (e.g., ethyl chains) and apply geometric restraints .
  • Validation tools : Check ADDSYM/PLATON to avoid over-interpretation of electron density maps .
  • Thermal parameters : Anisotropic refinement of non-disordered atoms improves model accuracy .

Basic: What crystal systems are typical for this compound?

Single-crystal X-ray studies reveal triclinic (space group P1) or monoclinic (e.g., P21_1/c) systems. Key parameters include:

  • Unit cell dimensions: a ≈ 11.3 Å, b ≈ 13.9 Å, c ≈ 24.3 Å, with angles α, β, γ near 90° .
  • Flattened boat conformation of the tetrahydropyrimidine ring, confirmed by puckering parameters .

Advanced: How do hydrogen-bonding networks influence solid-state properties?

  • Graph set analysis : Identify motifs like NHON-H \cdots O or NHSN-H \cdots S chains (e.g., C(4) chains along the c-axis) .
  • Thermal stability : Stronger networks (e.g., bifurcated H-bonds) correlate with higher melting points and lower solubility .

Basic: What biological activities are reported for structurally related analogs?

  • Kinase inhibition : Derivatives show IC50_{50} values in the µM range against tyrosine kinases, linked to antitumor activity .
  • Antimicrobial effects : Substituted phenyl groups enhance activity against Gram-positive bacteria .

Advanced: How can molecular docking guide derivative design for enhanced bioactivity?

  • Target selection : Prioritize enzymes with accessible active sites (e.g., thymidine phosphorylase) .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3_3) to improve binding affinity .
  • MD simulations : Validate docking poses by assessing stability over 100-ns trajectories .

Basic: How is enantiomeric purity assessed for chiral derivatives?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases .
  • Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated curves to assign absolute configuration .

Advanced: How to resolve contradictions between thermal analysis and crystallographic data?

  • Polymorph screening : DSC/TGA may detect unsolvated forms, while XRD identifies hydrate/solvate phases .
  • Variable-temperature XRD : Monitor phase transitions (e.g., loss of solvent molecules) up to 300°C .
  • Complementary techniques : Pair Raman spectroscopy with XRD to correlate thermal events with structural changes .

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